N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a bromophenyl group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with the quinoline core using a palladium catalyst.
Functionalization of the Quinoline Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a dihydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance its binding affinity through hydrophobic interactions, while the quinoline core can participate in π-π stacking interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Another compound with a bromophenyl group and a quinoline-like core.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar bromophenyl substitution but different core structure.
Uniqueness
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups on the quinoline core allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C21H21BrN2O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-2-3-6-12-24-17-11-5-4-10-16(17)19(25)18(21(24)27)20(26)23-15-9-7-8-14(22)13-15/h4-5,7-11,13,25H,2-3,6,12H2,1H3,(H,23,26) |
InChI Key |
BQYQEMRXJHHOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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